N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C15H11ClFIN2O2, and it has a molecular weight of approximately 432.616 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(4-iodophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide lies in its specific combination of halogenated phenyl groups, which can impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C15H11ClFIN2O2 |
---|---|
Molecular Weight |
432.61 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C15H11ClFIN2O2/c16-13-2-1-3-14(17)12(13)8-19-20-15(21)9-22-11-6-4-10(18)5-7-11/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
UQIPZIBGEIXIEG-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)I)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)I)F |
Origin of Product |
United States |
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